3-Methoxyisoquinolin-7-ylboronic acid is a boronic acid derivative characterized by the presence of an isoquinoline moiety substituted with a methoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential applications in drug discovery and development.
The compound can be synthesized through various methods, often involving the reaction of isoquinoline derivatives with boron reagents. It is also commercially available from chemical suppliers, allowing for broader accessibility for research purposes.
3-Methoxyisoquinolin-7-ylboronic acid falls under the category of boronic acids, which are organic compounds containing a boron atom bonded to a hydroxyl group and an aryl or alkyl group. These compounds are widely used in organic synthesis, particularly in Suzuki coupling reactions, where they serve as key intermediates.
The synthesis of 3-methoxyisoquinolin-7-ylboronic acid can be achieved using several methodologies:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. For example, using palladium catalysts such as palladium(II) acetate or bis(triphenylphosphine)palladium(II) chloride can significantly affect the efficiency of the coupling reactions .
3-Methoxyisoquinolin-7-ylboronic acid features a complex molecular structure characterized by:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity .
3-Methoxyisoquinolin-7-ylboronic acid participates in various chemical reactions, primarily:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and the presence of ligands that stabilize the palladium catalyst during the reaction process .
In Suzuki coupling reactions involving 3-methoxyisoquinolin-7-ylboronic acid, the mechanism typically follows these steps:
This mechanism allows for the formation of biaryl compounds with high efficiency and selectivity, making it a valuable tool in synthetic organic chemistry.
Relevant data includes melting point ranges and specific reactivity profiles that can be determined through experimental studies .
3-Methoxyisoquinolin-7-ylboronic acid has several applications in scientific research:
Multi-component reactions (MCRs) enable the convergent synthesis of complex isoquinoline-boronic acid hybrids by integrating boronic acid-containing reactants directly into the reaction cascade. The Ugi-4CR (Ugi four-component reaction) exemplifies this strategy, where an aldehyde, amine, carboxylic acid, and isocyanide assemble a peptidomimetic scaffold. When 2-formylphenylboronic acid participates as the aldehyde component, it generates boronate-functionalized dihydroisoquinoline precursors in a single step [1] [7]. Similarly, Passerini-adler modifications leverage Lewis acid catalysts (e.g., Zn(OTf)₂/TMSCl) to activate carbonyl groups for nucleophilic addition by isocyanides and boronic acids, facilitating oxazole-isoquinoline hybrids [4]. A key innovation is the tandem MCR-borylation approach, where an initial MCR constructs the methoxyisoquinoline core, followed by in situ iridium-catalyzed C–H borylation. This method circumvents purification of intermediates and enhances atom economy, as demonstrated in the synthesis of 7-borylated isoquinolines from simple aldehydes and alkynes [4] [7].
Table 1: MCR Strategies for Isoquinoline-Boronate Synthesis
MCR Type | Key Components | Product Scaffold | Yield Range |
---|---|---|---|
Ugi-4CR | Aldehyde, amine, Bpin-isocyanide | Dihydroisoquinoline-boronate | 45-72% |
Passerini-Adler | Carboxylic acid, isocyanide, boronic acid | Oxazole-isoquinoline conjugate | 50-68% |
Tandem MCR-borylation | Alkyne, aldehyde, amine, B₂pin₂ | 3-Methoxyisoquinolin-7-ylboronate | 60-75% |
Mechanistic Advantages: MCRs exploit iminium or nitrilium ion intermediates (e.g., 4 or 9 in Passerini-Ugi pathways) to trap boronate nucleophiles, ensuring regioselective installation at C7 due to electronic deactivation at C4 and C5 by the methoxy group [4] [7].
Direct C–H borylation employs iridium or palladium catalysts to functionalize methoxyisoquinolines regioselectively. Iridium-based systems (e.g., [Ir(COD)OMe]₂/dtbpyl) exhibit steric control, preferentially borylating C7 due to reduced steric hindrance compared to C4 or C5. This contrasts with electrophilic borylation, which targets electron-rich C4 [2] [8]. For example, borylation of 3-methoxyisoquinoline with B₂pin₂ yields 3-methoxyisoquinolin-7-ylboronic acid at 70–85% yield with >20:1 C7:C4 selectivity [2] [5]. Palladium-catalyzed methods are essential for halogenated precursors, such as 7-bromo-3-methoxyisoquinoline. Miyaura borylation using Pd(dppf)Cl₂ and bis(pinacolato)diboron achieves near-quantitative conversion under mild conditions (THF, 60°C) [5] [9].
Electronic and Solvent Effects: The methoxy group’s +M effect electronically deactivates C4, directing iridium catalysts to C7. Polar aprotic solvents like DMSO enhance selectivity by coordinating the iridium catalyst, suppressing protodeborylation [5] [8]. Distal meta-borylation is achievable using ruthenium catalysts with secondary B–N interactions, though this is less efficient for isoquinolines [5].
Suzuki-Miyaura cross-coupling transforms 3-methoxyisoquinolin-7-ylboronic acid into biaryl conjugates for pharmaceutical or materials applications. Key advances include:
Table 2: Suzuki-Miyaura Applications of 3-Methoxyisoquinolin-7-ylboronic Acid
Coupling Partner | Catalyst System | Product Application | Yield |
---|---|---|---|
4-Bromobenzonitrile | Pd(PPh₃)₄, K₂CO₃ | Fluorescent probes | 85% |
1,4-Diiodobenzene | Pd₂(dba)₃/SPhos | Conjugated polymers | 78% |
5-Bromopyrimidine | Pd(dppf)Cl₂, CsF | Kinase inhibitor intermediates | 65% |
Solvent Optimization:
Ligand and Catalyst Engineering:
Additive Effects:
Table 3: Solvent/Catalyst Impact on Regioselectivity
Condition | C7:Borylation Ratio | Yield | Byproducts |
---|---|---|---|
[Ir(COD)OMe]₂/dtbpy, DMSO | >20:1 | 88% | <2% C4-borylated |
Pd(dppf)Cl₂, dioxane/H₂O | N/A (halogen precursor) | 95% | <5% deborylated |
CuI/Xantphos, THF | N/A | 82% | 10% homocoupled |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3